molecular formula C4H7NO3 B1664993 Acetylglycine CAS No. 543-24-8

Acetylglycine

Cat. No. B1664993
CAS RN: 543-24-8
M. Wt: 117.1 g/mol
InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Description

Acetylglycine, also known as Aceturic acid, is a derivative of the amino acid glycine . It is used in biological research of peptidomimetics and is used as the blocking agent of the N-terminus to prepare unnatural and unusual amino acids and amino acid analogs as well as to modify peptides .


Synthesis Analysis

Acetylglycine can be synthesized by warming glycine either with a slight excess of acetic anhydride in benzene , or with an equal molar amount of acetic anhydride in glacial (concentrated) acetic acid . Another method involves reacting paraformaldehyde with an acetamide and carbon monoxide in the presence of a cobalt-containing catalyst .


Molecular Structure Analysis

The molecular formula of Acetylglycine is C4H7NO3 . Quantum chemical computations have been performed on the grown crystal with DFT-B3LYP/6-311++G(d,p) basis set . The theoretically obtained geometrical parameters and vibrational frequencies are in close agreement with experimental data .


Chemical Reactions Analysis

While specific chemical reactions involving Acetylglycine are not detailed in the search results, it’s worth noting that N-Heterocyclic carbene ligands have revolutionized the field of modern metal catalysis . Acetylglycine, being a derivative of glycine, could potentially be involved in similar reactions.


Physical And Chemical Properties Analysis

Acetylglycine appears as white to light yellow crystal powder . It has a melting point of 207-209 °C, a boiling point of 218.88°C, and a density of 1.3886 . It is soluble in water and alcohol, slightly soluble in acetone, chloroform, and glacial acetic acid, and almost insoluble in ether and benzene .

Scientific Research Applications

Solubility and Thermodynamic Properties

Acetylglycine, known as N-Acetylglycine, has been extensively studied for its solubility and thermodynamic properties in various solvents. The solubility in binary solvent mixtures like methanol and acetonitrile has been measured, revealing insights into its entropy, enthalpy, and Gibbs energy, which are crucial for its applications in organic chemistry and pharmaceuticals (Yang, 2016).

Structural and Spectral Properties

The molecular structure and vibrational spectra of acetylglycine and its derivatives have been the focus of research, using both experimental and theoretical methods. Studies have analyzed the molecular and electronic properties of compounds like tert-butylammonium N-acetylglycinate, providing insights into their potential applications in drug research and pharmaceuticals (Senthilkumar et al., 2020).

Tautomerization and Ionization Studies

Research has also been conducted on the tautomerization and ionization of N-acetylglycine molecules, especially in relation to the presence of the peptide bond. These studies have implications for understanding the behavior of ionized molecules in biological systems (Kočišek et al., 2015).

Computational and Quantum Chemical Studies

Quantum chemical computational studies have been performed on N-acetylglycine crystals, examining their geometric and vibrational frequencies and exploring their potential in nonlinear optics. This research is significant for understanding the structure-property relationship of N-acetylglycine molecules (Usha et al., 2021).

Conformational Behavior and Molecular Interactions

Investigations into the conformational behavior of N-acetylglycine and its interactions with other molecules in solutions have been insightful. These studies are essential for understanding the molecular dynamics in various biological and chemical processes (Pérez-Sánchez et al., 2020).

Applications in Advanced Material Science

Research has also focused on the application of acetylglycine in the field of advanced materials. Studies on N-acetylglycine single crystals have been conducted to predict material behavior, which is vital for advancements in material science and technology (Bee et al., 2014).

Interaction with Biological Molecules

Studies on the interaction of N-acetylglycine with other biological molecules, like amino acids and peptides, have been important for understanding its role in biological systems and its potential use in therapeutic applications (Waluk et al., 2012).

Future Directions

Acetylglycine has been highlighted as a potential therapeutic candidate for preventing excessive adiposity in future studies . Additionally, ongoing developments in the area of in silico metabolomics are encouraging for future directions of Acetylglycine .

properties

IUPAC Name

2-acetamidoacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJIRPAQVSHGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Record name aceturic acid
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DSSTOX Substance ID

DTXSID2043793
Record name Aceturic Acid
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Molecular Weight

117.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Aceturic acid
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Record name Acetylglycine
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Solubility

26.3 mg/mL at 15 °C
Record name Acetylamino-Acetic Acid
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Product Name

N-Acetylglycine

CAS RN

543-24-8
Record name Acetylglycine
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Record name Aceturic acid
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Record name Acetylamino-Acetic Acid
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Record name N-ACETYLGLYCINE
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Record name Glycine, N-acetyl-
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Record name N-acetylglycine
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Record name ACETURIC ACID
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Record name Acetylglycine
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Melting Point

207 - 209 °C
Record name Acetylamino-Acetic Acid
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Record name Acetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2.4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Name
acetamide
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Synthesis routes and methods II

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2 4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,190
Citations
G Iwasaki - … Section B: Structural Crystallography and Crystal …, 1974 - scripts.iucr.org
(IUCr) Acetylglycine-N-methylamide Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 30 Part 10 Pages …
Number of citations: 20 scripts.iucr.org
L Serrano-Andrés, MP Fülscher - Journal of the American …, 1996 - ACS Publications
… of glycine and N-acetylglycine. The calculations comprise a large … The spectrum of N-acetylglycine is shown to be composed of … We computed for N-acetylglycine the NV 1 amide band at …
Number of citations: 44 pubs.acs.org
J Sinclair, P Codella - The Journal of Chemical Physics, 1973 - pubs.aip.org
The chemical effects initiated by x irradiation in the simple peptide N‐acetylglycine have been examined by electron spin resonance. The paramagnetic fragments produced in the …
Number of citations: 38 pubs.aip.org
KJ Su, XY Chen, R Gong, Q Zhao, SD Hu… - Frontiers in Molecular …, 2023 - frontiersin.org
… Acetylglycine, the top distinguished finding, was validated for its … The obesity-resistant effects of acetylglycine were observed to be … Acetylglycine is highlighted as a potential therapeutic …
Number of citations: 5 www.frontiersin.org
J Donohue, RE Marsh - Acta Crystallographica, 1962 - scripts.iucr.org
The crystal structure of N-acetylglycine, CdH~ NO3, which was originally determined by Carpenter & Donohue in 1950, has been refined by three-dimensional least-squares methods. …
Number of citations: 57 scripts.iucr.org
J Kocisek, DG Piekarski, R Delaunay… - The Journal of …, 2015 - ACS Publications
… acetylglycine molecules by 48 keV O 6+ ions. We focus on the single ionization channel of this interaction. In addition to the prompt fragmentation of the N-acetylglycine … N-acetylglycine. …
Number of citations: 6 pubs.acs.org
K Tanaka - Journal of Biological Chemistry, 1972 - ASBMB
… Compound G was methyl ester of N-(methylenecyclopropyl)acetylglycine. … )acetylglycine was not available. We therefore calculated the amount of (methylenecyclopropyl)acetylglycine …
Number of citations: 141 www.jbc.org
B Boeckx, G Maes - The Journal of Physical Chemistry A, 2012 - ACS Publications
Within the structure determination task for peptides, which is of large interest due to the relation between structure and functionality, infrared spectra can provide detailed information on …
Number of citations: 12 pubs.acs.org
S Kacprzak, R Reviakine, M Kaupp - The Journal of Physical …, 2007 - ACS Publications
As a step toward an in-depth understanding of the electron paramagnetic resonance parameters of glycyl radicals in proteins, the hyperfine tensors and, particularly, the g-tensor of N-…
Number of citations: 14 pubs.acs.org
I Miyagawa, Y Kurita, W Gordy - The Journal of Chemical Physics, 1960 - pubs.aip.org
Electron spin resonance absorption of an irradiated single crystal of N‐acetylglycine was observed at room temperature at 9 kMc and 12 kMc. From the analysis of the anisotropy in the …
Number of citations: 85 pubs.aip.org

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